7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

7-phenyl-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-14-10-13(11-4-2-1-3-5-11)7-6-12(14)8-9-16-15/h1-7,10H,8-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONOZPRRPDZFDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In--Depth Technical Guide to the Synthesis of 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one: Strategies and Methodologies

Abstract

The 7-aryl-3,4-dihydroisoquinolin-1(2H)-one scaffold is a cornerstone pharmacophore in modern medicinal chemistry, most notably as the core of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2] Its rigid, bicyclic structure provides a well-defined vector for substituents to interact with the nicotinamide-binding domain of the PARP enzyme, leading to highly effective therapeutic agents.[3][4] This guide provides an in-depth exploration of the primary synthetic strategies for constructing 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, tailored for researchers and professionals in drug development. We will dissect two principal and divergent methodologies: a convergent approach via intramolecular Friedel-Crafts cyclization and a linear approach employing late-stage palladium-catalyzed cross-coupling. Each section will detail the chemical logic, provide field-proven protocols, and offer insights into the practical execution of these synthetic pathways.

Strategic Overview: Convergent vs. Linear Synthesis

The synthesis of the target molecule, this compound, can be approached from two fundamentally different strategic standpoints. The choice between these routes often depends on the desired scale, availability of starting materials, and the need for analog synthesis.

-

Strategy A (Convergent): This approach involves the early-stage synthesis of the key biphenyl precursor, which already contains the C7-phenyl group. The dihydroisoquinolinone ring is then formed in a subsequent intramolecular cyclization step. This is advantageous for maximizing the overall yield in a multi-step synthesis.

-

Strategy B (Linear): This strategy focuses on first constructing the core 3,4-dihydroisoquinolin-1(2H)-one ring, typically with a functional handle (e.g., a halogen) at the 7-position. The final phenyl group is then introduced in a late-stage functionalization step, most commonly via a palladium-catalyzed cross-coupling reaction. This route offers excellent flexibility for creating a library of diverse C7-substituted analogs from a common intermediate.

Convergent Strategy: Intramolecular Friedel-Crafts Cyclization

This powerful strategy constructs the heterocyclic ring from a precursor that already contains the complete carbon skeleton of the final molecule. The key transformation is an acid-catalyzed intramolecular electrophilic aromatic substitution, a type of Friedel-Crafts reaction, on an N-aryl acrylamide derivative.[5][6] The success of this cyclization relies on the activation of the aromatic ring, which acts as the nucleophile, attacking the activated alkene of the acrylamide moiety.

The overall workflow proceeds as follows:

-

Synthesis of Precursor: A commercially available biphenyl derivative, such as 2-([1,1'-biphenyl]-4-yl)ethan-1-amine, is acylated with acryloyl chloride to form the key cyclization precursor, N-(4'-phenethyl-[1,1'-biphenyl]-4-yl)acrylamide.

-

Cyclization: The precursor is treated with a strong acid, typically polyphosphoric acid (PPA) or Eaton's reagent, at elevated temperatures. The acid protonates the acrylamide, generating an electrophilic species that is attacked by the electron-rich phenyl ring, leading to the formation of the six-membered lactam ring.[6]

Experimental Protocol: Intramolecular Cyclization

Step 1: Synthesis of N-(2-([1,1'-biphenyl]-4-yl)ethyl)acrylamide

-

To a stirred solution of 2-([1,1'-biphenyl]-4-yl)ethan-1-amine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add acryloyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure acrylamide precursor.

Step 2: Cyclization to this compound

-

Add the N-(2-([1,1'-biphenyl]-4-yl)ethyl)acrylamide precursor (1.0 eq.) to polyphosphoric acid (PPA) (10-20 eq. by weight) in a round-bottom flask equipped with a mechanical stirrer.

-

Heat the mixture to 100-120 °C and stir vigorously for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of NaOH or K₂CO₃ until a precipitate forms.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the target compound.

Linear Strategy: Late-Stage Suzuki-Miyaura Cross-Coupling

This strategy is arguably the most versatile for drug discovery programs as it allows for the diversification of the 7-position from a common, readily accessible intermediate. The key steps are the formation of a 7-halo-dihydroisoquinolinone core followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Stage A: Synthesis of 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one Intermediate

This key intermediate is commercially available, simplifying the synthetic effort.[7] For de novo synthesis, a common route is the Bischler-Napieralski reaction.[8] This involves the acylation of a β-phenylethylamine (in this case, 2-(3-bromophenyl)ethan-1-amine) followed by acid-catalyzed cyclodehydration to form a 3,4-dihydroisoquinoline, which can be further processed to the desired lactam.

Stage B: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[9] In this context, the C-Br bond of the intermediate is coupled with phenylboronic acid.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the 7-bromo intermediate, forming a Pd(II) complex.

-

Transmetalation: The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic ligands on the palladium complex (the dihydroisoquinolinone and the phenyl group) couple and are expelled, forming the final C-C bond and regenerating the Pd(0) catalyst.[10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

To a microwave vial or Schlenk flask, add 7-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a suitable phosphine ligand like SPhos (0.04 eq.).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture with stirring at 80-110 °C for 4-16 hours (or using microwave irradiation, e.g., 120 °C for 30-60 minutes).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

-

Wash the combined filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain pure this compound.

Data Summary and Comparative Analysis

The selection of a synthetic route is a critical decision in any drug development campaign. The table below summarizes the key attributes of the two primary strategies discussed.

| Feature | Strategy A: Intramolecular Cyclization | Strategy B: Suzuki Cross-Coupling |

| Overall Strategy | Convergent | Linear |

| Key Intermediate | N-(biphenyl-ethyl)acrylamide | 7-Bromo-dihydroisoquinolinone |

| Flexibility for Analogs | Low (requires re-synthesis of precursor for each new C7-aryl group) | High (a single intermediate can be coupled with various boronic acids) |

| Atom Economy | Generally higher | Can be lower due to catalyst, ligand, and boron waste |

| Key Reagents | Strong acids (PPA), acryloyl chloride | Palladium catalyst, phosphine ligand, base, boronic acid |

| Reaction Conditions | High temperature, strongly acidic | Inert atmosphere, moderate to high temperature |

| Primary Advantage | Potentially shorter route to a single target | Ideal for library synthesis and Structure-Activity Relationship (SAR) studies |

Conclusion

The synthesis of this compound, a vital scaffold for PARP inhibitors, is readily achievable through well-established and reliable synthetic methodologies. The choice between a convergent intramolecular cyclization and a linear, late-stage Suzuki cross-coupling approach offers chemists valuable strategic flexibility. The convergent route provides an efficient path to the specific target, while the linear strategy excels in its adaptability for generating diverse chemical libraries essential for modern drug discovery. A thorough understanding of the causality, experimental nuances, and strategic trade-offs of each method, as detailed in this guide, empowers researchers to make informed decisions in the synthesis of these critical pharmaceutical compounds.

References

-

Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

-

Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health. Retrieved from [Link]

-

Georgin, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PubMed Central, National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

- Ferreira, M-J., et al. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. Arkivoc.

-

ResearchGate. (n.d.). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Retrieved from [Link]

-

El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly stereoselective Friedel–Crafts type cyclization. Facile access to enantiopure 1,4-dihydro-4-phenyl isoquinolinones. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]

-

MDPI. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Stereoselective Friedel—Crafts Type Cyclization. Facile Access to Enantiopure 1,4Dihydro4-phenyl Isoquinolinones. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclization of N‐phenyl acrylamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

-

RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclization of N -(2-Ethynylphenyl)acrylamides for the Synthesis of Heteropolycyclic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.

-

MDPI. (n.d.). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Radical a) cyclization and b) bis‐cyclization of different acrylamide.... Retrieved from [Link]

Sources

- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 7-bromo-3,4-dihydroisoquinolin-1(2H)-one| Ambeed [ambeed.com]

- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one: Physicochemical and Synthetic Profile

Senior Application Scientist Note: Initial searches for "7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one" yielded limited specific data. To provide a comprehensive and technically sound guide as requested, this document focuses on the closely related and well-documented parent scaffold, 3,4-dihydroisoquinolin-1(2H)-one , and its derivatives. The principles, experimental methodologies, and characterization techniques described herein are directly applicable to the target compound and will serve as a robust framework for researchers.

Introduction: The 3,4-dihydroisoquinolin-1(2H)-one Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged heterocyclic scaffold prominently featured in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a valuable template for the design of therapeutic agents, including those with antitumor, and antimicrobial properties.[1][2] The functionalization at various positions of the isoquinolinone ring system allows for the fine-tuning of physicochemical properties and biological targets. The introduction of a phenyl group, as in the case of this compound, is a common strategy in medicinal chemistry to enhance target engagement through additional hydrophobic and aromatic interactions.

This guide provides a detailed overview of the core physical and chemical properties of 3,4-dihydroisoquinolin-1(2H)-one derivatives, outlines a general synthetic protocol, and details the analytical techniques crucial for their characterization.

Physicochemical Properties

The physical properties of 3,4-dihydroisoquinolin-1(2H)-one and its substituted analogs are fundamental to their handling, formulation, and pharmacokinetic profiles. These properties are largely influenced by the nature and position of substituents on the bicyclic ring system.

Tabulated Physical Properties

The following table summarizes key physical properties for the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, to serve as a baseline for understanding substituted derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | Varies with substitution (e.g., 236–238 °C for a diaryl ether derivative) | [1] |

| Solubility | Generally soluble in organic solvents like DMSO and chloroform. | |

| pKa (Predicted) | Basic pKa around 5-6 (for the amide) | |

| LogP (Predicted) | 1.2 | [3] |

Chemical Properties and Reactivity

The chemical behavior of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is characterized by the interplay of the aromatic ring and the lactam (cyclic amide) functionality.

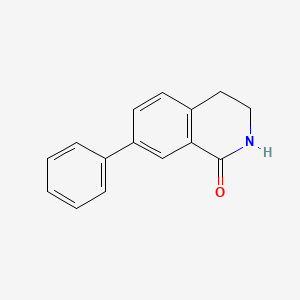

Chemical Structure

Caption: Chemical structure of this compound.

Reactivity Profile

-

N-Alkylation/Arylation: The nitrogen atom of the lactam can be functionalized through alkylation or arylation reactions, allowing for the introduction of various substituents to modulate biological activity.

-

Aromatic Electrophilic Substitution: The benzene ring of the isoquinolinone core can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), primarily at positions 5 and 7, depending on existing substituents.

-

C-H Functionalization: Recent advances in catalysis have enabled direct C-H functionalization at the C1 position of the corresponding 1,2,3,4-tetrahydroisoquinolines, which can be subsequently oxidized to the dihydroisoquinolinone.[4][5]

-

Reduction: The lactam carbonyl can be reduced to the corresponding amine, yielding a 1,2,3,4-tetrahydroisoquinoline.

Synthesis and Characterization

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is often achieved through multi-step sequences. A common and versatile method is the Castagnoli–Cushman reaction.[1][6]

General Synthetic Workflow: Castagnoli–Cushman Reaction

This reaction involves the condensation of a homophthalic anhydride with an imine, formed in situ from an aldehyde and an amine, to produce a variety of substituted 3,4-dihydroisoquinolin-1(2H)-ones.

Caption: General workflow for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli–Cushman reaction.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinolin-1(2H)-one Derivative

This protocol is a generalized procedure based on the Castagnoli–Cushman reaction.[1][6]

-

Reactant Preparation: In a round-bottom flask, dissolve the desired aldehyde (1.0 eq.) and amine (1.0 eq.) in a suitable solvent (e.g., toluene or xylene).

-

Imine Formation: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during imine formation. Monitor the reaction by TLC until the starting materials are consumed.

-

Cyclocondensation: To the cooled solution containing the in situ generated imine, add homophthalic anhydride (1.0 eq.).

-

Reaction: Heat the mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of the synthesized 3,4-dihydroisoquinolin-1(2H)-one derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals include the aromatic protons, the diastereotopic protons of the CH₂ groups at C3 and C4, and the NH proton of the lactam.

-

¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the lactam typically appears in the range of 160-170 ppm.

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

Provides information about the functional groups present. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam.

-

Applications in Drug Discovery and Development

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is of significant interest in drug discovery due to its presence in molecules with diverse pharmacological activities.

-

Anticancer Agents: Certain derivatives have shown potent cytotoxic activity against various cancer cell lines.[7][8]

-

Antimicrobial Agents: The scaffold has been explored for the development of new antibacterial and antifungal compounds.[1][6]

-

Enzyme Inhibitors: Functionalized 3,4-dihydroisoquinolin-1(2H)-ones have been designed as inhibitors for various enzymes, including tubulin polymerization inhibitors.[8]

-

Neuroprotective Agents: The core structure is related to compounds that exhibit neuroprotective effects.[2]

The versatility of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, coupled with well-established synthetic routes, makes it a valuable platform for the development of novel therapeutic agents. Further exploration of structure-activity relationships (SAR) of derivatives, such as this compound, will continue to drive innovation in this area.

References

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. (2023-04-03).

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. (2023-04-03).

- 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem.

- CAS 1534326-81-2: ((S)-1-phenyl-3,4-dihydroisoquinolin-2(1H) - CymitQuimica.

- Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues - PubMed.

- Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed.

- Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications. (2026-01-19).

- Organic Letters Ahead of Print - ACS Publications.

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1534326-81-2: ((S)-1-phenyl-3,4-dihydroisoquinolin-2(1… [cymitquimica.com]

- 3. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif, forming the structural core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a versatile template for the design of therapeutic agents across diverse disease areas, including oncology and neurodegenerative disorders. The introduction of a phenyl group at the 7-position represents a key structural modification, imparting significant effects on the molecule's physicochemical properties and biological target interactions. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, offering field-proven insights for researchers engaged in the discovery and development of novel therapeutics.

The Strategic Importance of the 7-Phenyl Moiety: A Gateway to Novel Bioactivities

The rationale for incorporating a phenyl group at the 7-position of the 3,4-dihydroisoquinolin-1(2H)-one core is rooted in fundamental principles of medicinal chemistry. This strategic modification can:

-

Enhance Target Binding: The phenyl ring can engage in various non-covalent interactions with biological targets, including pi-pi stacking, hydrophobic interactions, and cation-pi interactions. These interactions can significantly increase binding affinity and selectivity.

-

Modulate Physicochemical Properties: The lipophilicity introduced by the phenyl group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This is a critical consideration in optimizing a molecule's drug-like properties.

-

Serve as a Vector for Further Functionalization: The phenyl ring itself can be substituted with a variety of functional groups, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and selectivity.

Synthetic Strategies: Accessing the this compound Scaffold

The construction of the this compound core and its derivatives can be achieved through several synthetic routes. A prevalent and highly effective method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Key Synthetic Approach: Suzuki-Miyaura Cross-Coupling

This powerful carbon-carbon bond-forming reaction is ideally suited for the introduction of the 7-phenyl group. The general workflow is as follows:

-

Preparation of the 7-Bromo Precursor: The synthesis typically begins with a commercially available or readily synthesized 7-bromo-3,4-dihydroisoquinolin-1(2H)-one. This serves as the electrophilic coupling partner.

-

Suzuki-Miyaura Coupling: The 7-bromo derivative is then reacted with a phenylboronic acid or its corresponding ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₃PO₄), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Purification: The resulting this compound is then purified using standard techniques such as column chromatography.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituted phenyl rings at the 7-position by simply varying the boronic acid coupling partner. This enables the systematic exploration of structure-activity relationships.

Caption: Suzuki-Miyaura cross-coupling workflow for synthesizing 7-phenyl derivatives.

Prominent Biological Activities and Mechanisms of Action

While research specifically targeting this compound derivatives is an emerging field, the broader class of 3,4-dihydroisoquinolin-1(2H)-ones has demonstrated significant potential in several therapeutic areas. Extrapolation from these findings, coupled with preliminary data on 7-aryl substituted analogs, points towards promising avenues of investigation.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in DNA repair and cell cycle regulation.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a process known as synthetic lethality.[4]

The 3,4-dihydroisoquinolin-1(2H)-one core can act as a nicotinamide adenine dinucleotide (NAD⁺) mimetic, binding to the catalytic domain of PARP and inhibiting its enzymatic activity.[5] The introduction of a 7-phenyl group could enhance this interaction through additional hydrophobic and aromatic interactions within the active site, potentially leading to increased potency and selectivity.

Caption: Mechanism of PARP inhibition leading to cancer cell apoptosis.

Table 1: Anticancer Activity of Representative 3,4-dihydroisoquinolin-1(2H)-one Derivatives

| Compound ID | R⁷ Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hypothetical 1 | Phenyl | MCF-7 (Breast) | Data Needed | N/A |

| Hypothetical 2 | 4-Chlorophenyl | A549 (Lung) | Data Needed | N/A |

| 7-Fluoro Analog | Fluoro | Various | Potent Activity | [5] |

Note: Data for specific 7-phenyl derivatives is currently limited in publicly available literature. The table highlights the need for further screening of these compounds.

A standard method to evaluate the anticancer activity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Neuroprotective Potential: A Frontier in Neurological Drug Discovery

The isoquinoline core is present in numerous natural and synthetic compounds with neuroprotective properties. While direct evidence for this compound derivatives is still emerging, related structures have shown promise in models of neurodegenerative diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Structurally related 7-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones have been identified as potent cholinesterase inhibitors.[6] This suggests that the 7-phenyl-dihydroisoquinolinone scaffold may also interact favorably with the active sites of these enzymes. The phenyl group could potentially engage with key aromatic residues in the active site gorge of cholinesterases, such as tryptophan and tyrosine.

Table 2: Cholinesterase Inhibitory Activity of a Related Scaffold

| Compound ID | Substituent on 7-Phenyl Ring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

| 3k | 3-Chloro-4-fluoro | 6.084 | 29.01 | [6] |

This data on a related quinazolinone scaffold suggests the potential for 7-phenyl-dihydroisoquinolinones as cholinesterase inhibitors.

Structure-Activity Relationships (SAR): Guiding Future Drug Design

While a comprehensive SAR for this compound derivatives is yet to be fully elucidated, several key structural features can be hypothesized to influence biological activity based on related compounds:

-

Substituents on the 7-Phenyl Ring: The electronic and steric properties of substituents on the 7-phenyl ring are likely to be critical determinants of activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at the para- or meta-positions could significantly modulate binding affinity and selectivity for various targets.[6]

-

Modifications at the N-2 Position: The nitrogen atom at the 2-position is a common site for derivatization. The introduction of various alkyl or aryl groups can influence the molecule's lipophilicity and its ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

-

Chirality at C-3 and C-4: If substituents are introduced at the 3 or 4-positions, the resulting stereochemistry can have a profound impact on biological activity. Enantiomerically pure compounds often exhibit significantly different potencies and selectivities.

Caption: Key structural features for SAR studies of 7-phenyl-dihydroisoquinolinones.

Future Directions and Unexplored Potential

The exploration of the biological activities of this compound derivatives is a promising and relatively untapped area of medicinal chemistry. Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis of a diverse library of 7-phenyl analogs with various substituents on the phenyl ring and at the N-2 position, followed by comprehensive biological screening against a panel of cancer cell lines and key enzymatic targets (e.g., PARP, kinases, cholinesterases).

-

Elucidation of Mechanisms of Action: In-depth mechanistic studies to understand how these compounds exert their biological effects at the molecular level. This could involve techniques such as Western blotting, flow cytometry, and transcriptomics.

-

In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Other Therapeutic Areas: Given the diverse bioactivities of the isoquinoline scaffold, the potential of 7-phenyl derivatives in other areas, such as anti-inflammatory, antiviral, and cardiovascular diseases, should also be investigated.

Conclusion

This compound derivatives represent a compelling class of compounds with significant therapeutic potential. Their versatile synthesis and the strategic importance of the 7-phenyl moiety provide a strong foundation for the development of novel drug candidates. While the field is still in its nascent stages, the foundational knowledge of the broader 3,4-dihydroisoquinolin-1(2H)-one class suggests that these 7-phenyl analogs are poised to become a focal point of intensive research and development in the coming years. This guide serves as a foundational resource to stimulate and inform these future endeavors.

References

- Darvesh, S., & Bishayee, A. (2013). Poly(ADP-ribose) polymerase (PARP) inhibitors in cancer therapy. In Pharmacology of Anticancer Agents (pp. 439-467). Springer, Berlin, Heidelberg.

-

Timofeev, V. P., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968–1983. [Link]

-

Li, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10754-10765. [Link]

-

Kihara, M., et al. (1997). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Chemical & Pharmaceutical Bulletin, 45(5), 939-943. [Link]

-

Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

-

MDPI. (2022). Synthesis of Novel 7-Phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(19), 6296. [Link]

-

Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(4), 1150-1155. [Link]

-

Chen, C. H., et al. (2022). Synthesis of Novel 7-Phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(19), 6296. [Link]

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Characterization of 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the key spectroscopic data for 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and characterization of this compound. In the absence of directly published experimental data for this specific derivative, this guide presents a predictive analysis based on the well-characterized parent molecule, 3,4-dihydroisoquinolin-1(2H)-one, and established principles of substituent effects in spectroscopy.

Introduction

This compound belongs to the class of lactams, which are prevalent scaffolds in medicinal chemistry due to their diverse biological activities. The introduction of a phenyl group at the 7-position of the 3,4-dihydroisoquinolin-1(2H)-one core can significantly influence its electronic properties, conformation, and ultimately, its pharmacological profile. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this molecule. This guide provides a foundational understanding of its expected spectroscopic signatures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts for this compound are presented below, with assignments based on the analysis of the parent compound and the expected effects of the C7-phenyl substituent.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-8 | ~8.1 - 8.2 | d | 1H | ~8.0 |

| H-5 | ~7.6 - 7.7 | d | 1H | ~8.0 |

| H-6 | ~7.5 - 7.6 | s | 1H | - |

| Phenyl-H | ~7.3 - 7.5 | m | 5H | - |

| NH | ~6.5 - 7.5 | br s | 1H | - |

| H-3 | ~3.5 - 3.6 | t | 2H | ~6.5 |

| H-4 | ~3.0 - 3.1 | t | 2H | ~6.5 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The rationale for these predictions is as follows:

-

Aromatic Protons: The proton at the C8 position (H-8) is expected to be the most deshielded aromatic proton of the isoquinolinone core due to the anisotropic effect of the adjacent carbonyl group. The C7-phenyl group will introduce additional complexity in the aromatic region. The protons of the phenyl ring itself will likely appear as a multiplet. The protons H-5 and H-6 on the isoquinolinone ring will be influenced by the phenyl substituent, with their precise shifts and coupling patterns depending on the rotational dynamics of the phenyl group.

-

Aliphatic Protons: The protons of the ethylamine bridge (H-3 and H-4) are expected to appear as two triplets, characteristic of an A₂B₂ spin system. The H-3 protons, being adjacent to the nitrogen atom, will be more deshielded than the H-4 protons, which are benzylic.

-

Amide Proton: The NH proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-4a | ~138 |

| C-8a | ~132 |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | ~129, ~128, ~127 |

| C-7 | ~135 |

| C-5 | ~128 |

| C-8 | ~127 |

| C-6 | ~125 |

| C-3 | ~40 |

| C-4 | ~28 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have the most downfield chemical shift.

-

Aromatic Carbons: The spectrum will show several signals in the aromatic region (120-150 ppm). The quaternary carbons (C-4a, C-8a, and the phenyl-substituted C-7, and the ipso-carbon of the phenyl ring) will typically have lower intensities than the protonated carbons.

-

Aliphatic Carbons: The two aliphatic carbons, C-3 and C-4, will appear in the upfield region of the spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 | N-H stretch (amide) |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1660 | C=O stretch (amide) |

| ~1600, ~1480 | C=C stretch (aromatic) |

Expertise & Experience: Interpreting the IR Spectrum

The key diagnostic peak in the IR spectrum will be the strong absorption band for the amide carbonyl (C=O) stretch, expected around 1660 cm⁻¹. The presence of a broad N-H stretching band around 3200 cm⁻¹ further confirms the amide functional group. The aromatic C=C stretching vibrations will appear in the 1600-1480 cm⁻¹ region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| ~223 | [M]⁺ (Molecular Ion) |

| ~194 | [M - CO - H]⁺ |

| ~118 | Retro-Diels-Alder fragmentation |

Expertise & Experience: Interpreting the Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z corresponding to the molecular weight of this compound (C₁₅H₁₃NO, MW ≈ 223.27). Common fragmentation pathways for this class of compounds include the loss of carbon monoxide (CO) and subsequent rearrangements. A characteristic retro-Diels-Alder fragmentation of the dihydroisoquinolinone ring is also a possibility.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following are generalized, yet authoritative, protocols for the techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.

-

Analysis: Acquire the spectrum over a suitable mass range (e.g., m/z 40-400).

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The interpretations and protocols described herein are grounded in established spectroscopic principles and data from closely related structures. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of molecules, enabling them to confidently identify and analyze this compound in their research.

References

As this guide is a predictive analysis based on general spectroscopic principles and data for the parent compound and related structures, specific literature citations for the complete spectroscopic data of this compound are not available. The principles of NMR, IR, and MS interpretation are covered in standard organic chemistry and spectroscopy textbooks.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem Database. National Center for Biotechnology Information. [Link]

Literature review on 3,4-dihydroisoquinolin-1(2H)-one scaffold

An In-depth Technical Guide to the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Prominence of a Privileged Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one, also known as isocarbostyril, is a bicyclic lactam that has garnered significant attention in medicinal chemistry and natural product synthesis.[1][2] Its rigid, nitrogen-containing framework serves as an excellent foundation for the spatial orientation of various functional groups, making it a "privileged scaffold" for drug design. This core structure is prevalent in a multitude of natural isoquinoline alkaloids, such as coryaldine, dorianine, and thalflavine, and is a cornerstone of numerous synthetic molecules with a vast spectrum of biological activities.[1][2]

Derivatives of this scaffold have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-HIV, antidepressant, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][3] Its versatility has made it a focal point for the development of novel therapeutics, from established drugs like the antiemetic Palonosetron to potent inhibitors of key enzymes like PARP and GSK-3.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic strategies to access this core, its diverse biological applications, key structure-activity relationships, and practical experimental protocols.

Part 1: Strategic Synthesis of the 3,4-Dihydroisoquinolin-1(2H)-one Core

The construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold has evolved significantly, with modern methodologies focusing on efficiency, selectivity, and sustainability. The primary synthetic challenge lies in the effective formation of the six-membered lactam ring fused to the aromatic system. Key strategies include intramolecular cyclizations, metal-catalyzed C-H functionalization, multicomponent reactions, and photocatalysis.

Intramolecular Cyclization Strategies

This classical approach involves the cyclization of a pre-functionalized 2-phenylethylamine derivative. The choice of the precursor directly influences the reaction conditions and overall efficiency. Common strategies include the cyclization of intermediates such as:

-

Carbamates

-

Ureas and Thioureas

-

Isocyanates

-

Azidoamides

These methods rely on forming the crucial amide bond to close the lactam ring, often requiring activating agents or thermal conditions. The Bischler-Napieralski reaction, a foundational method in isoquinoline synthesis, represents a key multistep cyclization pathway used to obtain derivatives of this scaffold.[4]

Metal-Catalyzed C-H Activation and Carbonylation

Modern organometallic chemistry has revolutionized the synthesis of this scaffold by enabling direct C-H bond functionalization. This highly atom-economical approach avoids the need for pre-functionalized substrates.

-

Rhodium (Rh)-Catalyzed Synthesis : Rhodium catalysts, particularly Rh(III), have been effectively used for the directed C-H activation of benzamides. For instance, a tandem Rh(III)-catalyzed C-H allylation/N-alkylation annulation using 2-methylidenetrimethylene carbonate provides access to the scaffold under mild conditions.[5] Another protocol utilizes a rhodium catalyst with a low loading (0.5 mol%) for an internal oxidant-directed synthesis at room temperature, showcasing high efficiency.[2]

-

Palladium (Pd)-Catalyzed Carbonylation : Palladium catalysis enables the enantioselective C-H carbonylation to construct the isoquinolinone core. By employing chiral ligands like L-pyroglutamic acid, high yields and excellent enantioselectivities have been achieved, demonstrating a powerful method for producing chiral derivatives.[1]

The causality behind using these transition metals lies in their ability to coordinate with a directing group on the substrate (e.g., an N-methoxy amide), selectively activate a specific ortho C-H bond, and facilitate the insertion of a coupling partner to construct the heterocyclic ring.

Caption: Key synthetic pathways to the core scaffold.

Multicomponent Reactions (MCRs)

MCRs are highly convergent and efficient processes that combine three or more starting materials in a single step. The Castagnoli–Cushman reaction (CCR) is a particularly powerful MCR for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones.[6][7] This reaction between a homophthalic anhydride and an imine (often generated in situ from an aldehyde and an amine) proceeds with high diastereoselectivity to yield derivatives with a carboxylic acid function at the C4 position.[6] The primary advantage of the CCR is its operational simplicity and its ability to rapidly generate a diverse library of analogs by varying the aldehyde and amine components, making it ideal for medicinal chemistry screening campaigns.[7]

Visible-Light Photocatalysis

As a greener alternative to metal-catalyzed methods, visible-light photocatalysis has emerged for the synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives.[1] These metal-free protocols often use inexpensive organic dyes (e.g., Eosin Y) as photocatalysts and proceed under mild reaction conditions, offering high functional group tolerance and representing a more sustainable synthetic route.[1]

Part 2: Diverse Biological Activities and Therapeutic Targets

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a versatile pharmacophore that interacts with a wide array of biological targets. Its derivatives have been investigated for numerous therapeutic applications, as summarized below.

Caption: Diverse biological applications of the scaffold.

Oncology

The scaffold is a key component in several classes of anticancer agents.

-

PARP Inhibitors : Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA damage repair, and its inhibition is a validated strategy for treating cancers with BRCA mutations. Several potent PARP inhibitors are based on the 3,4-dihydroisoquinolin-1(2H)-one core.[1]

-

EZH2 Inhibitors : Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase often overexpressed in lymphomas and other cancers. The isoquinolinone scaffold has been utilized to develop inhibitors of this epigenetic target.[1]

-

Kinase Inhibitors : The scaffold has been incorporated into inhibitors of various cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1]

Central Nervous System (CNS) Disorders

-

Histamine H3 Receptor Antagonists : The H3 receptor is a promising target for treating cognitive deficits and neuropathic pain. A series of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were developed as potent and selective H3 receptor antagonists, with some compounds showing favorable pharmacokinetic profiles and in vivo efficacy.[8]

-

Antidepressant Activity : Certain derivatives have shown potential as antidepressant agents.[1]

-

GSK-3 Inhibitors : Glycogen synthase kinase 3 (GSK-3) is implicated in various neurological disorders. The dihydroisoquinolinone core has been identified in potent GSK-3 inhibitors.[1]

-

PET Imaging : The scaffold has been used to develop radiolabeled ligands for positron emission tomography (PET) imaging of σ2 receptors, which are relevant in neurodegenerative diseases and cancer.[1]

Antimicrobial and Agrochemical Applications

Beyond human medicine, this scaffold shows significant promise in combating pathogens.

-

Antibacterial and Anti-HIV Activity : Various derivatives have been reported to possess antibacterial and anti-HIV properties.[1][9]

-

Antioomycete Activity : In the field of crop protection, 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and tested against plant pathogens.[6] One study reported a series of compounds with potent activity against the oomycete Pythium recalcitrans.[6][10] Compound I23 from this study showed a higher in vitro potency (EC50 = 14 μM) than the commercial standard hymexazol (EC50 = 37.7 μM) and achieved 96.5% preventive efficacy in vivo.[6][10]

Other Therapeutic Areas

The scaffold's utility extends to:

-

Cardiovascular Disease : As anti-hypertensive, anti-arrhythmic, and anti-thrombotic agents.[1][4]

-

Inflammatory Conditions : Demonstrating anti-inflammatory and analgesic properties.[4]

-

Metabolic Disorders : As inhibitors of cholesterol biosynthesis.[1]

| Derivative Class | Biological Target/Activity | Reported Potency (Example) | Reference |

| 2,3-Disubstituted-4-Carboxylic Acids | Antioomycete (P. recalcitrans) | Compound I23: EC50 = 14 μM | [6][10] |

| 2-(Pyrrolidin-1-yl)ethyl Analogs | Histamine H3 Receptor Antagonist | Compound 39: Ki = 0.84 nM | [8] |

| General Scaffold | PARP Inhibition | - | [1] |

| General Scaffold | EZH2 Inhibition | - | [1] |

| 6,7-Dihydroxy-3-carboxylic Acid | Free-Radical Scavenging | High activity in DPPH/ABTS assays | [4] |

Part 3: Detailed Experimental Protocol: Castagnoli-Cushman Reaction

This protocol describes a general, self-validating procedure for the synthesis of a 2,3-disubstituted-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivative, a common and highly effective method for library generation.

Objective: To synthesize a 3,4-dihydroisoquinolin-1(2H)-one derivative via a three-component Castagnoli-Cushman reaction.

Materials:

-

Homophthalic Anhydride (1.0 eq)

-

Substituted Aldehyde (1.0 eq)

-

Substituted Primary Amine (1.0 eq)

-

Anhydrous Toluene or Xylene (Solvent)

-

Dean-Stark apparatus (optional, for water removal)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Workflow Diagram:

Caption: Step-by-step experimental workflow for the CCR.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add homophthalic anhydride (1.0 eq), the desired aldehyde (1.0 eq), and the primary amine (1.0 eq).

-

Solvent Addition: Add a suitable volume of anhydrous toluene or xylene to create a suspension or solution (typically a 0.1-0.5 M concentration with respect to the limiting reagent).

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 110 °C for toluene, 140 °C for xylene). The initial step involves the condensation of the aldehyde and amine to form an imine in situ, with the concurrent removal of water.

-

Reaction Monitoring: Maintain the reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Often, the desired carboxylic acid product will precipitate out of the solvent.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., toluene or diethyl ether) to remove soluble impurities. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.[6]

Causality and Self-Validation: This protocol is inherently robust. The reaction is driven to completion by the formation of the stable heterocyclic product and the removal of water. The precipitation of the product upon cooling provides a simple and effective initial purification step, often yielding material of high purity. Successful characterization by NMR and HRMS validates the formation of the expected diastereomer, confirming the stereoselectivity of the reaction.

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be finely tuned by modifying substituents at various positions.

-

C4 Position : For the antioomycete activity against P. recalcitrans, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies revealed that the presence of a C4-carboxyl group is essential for activity .[6][10] This suggests a critical binding interaction, possibly a hydrogen bond or salt bridge, with the biological target.

-

N2 Position : The substituent on the nitrogen atom significantly influences potency and selectivity. In the H3 receptor antagonist series, an N-linked 2-(pyrrolidin-1-yl)ethyl chain was found to be optimal for potent binding.[8]

-

Aromatic Ring : Substitution on the fused benzene ring, particularly with hydroxyl groups at the C6 and C7 positions, is a common feature in derivatives with antioxidant and free-radical scavenging properties.[4] These hydroxyl groups are key to the radical scavenging mechanism.

Conclusion and Future Perspectives

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a cornerstone of modern medicinal chemistry, bridging the gap between natural product frameworks and synthetically accessible therapeutics. Its continued relevance is driven by the development of innovative and efficient synthetic methods—from C-H activation to multicomponent reactions—that enable the rapid exploration of chemical space. The broad and potent biological activities associated with this core ensure its place as a high-value starting point for drug discovery programs targeting a range of human diseases and agricultural pathogens.

Future research will likely focus on leveraging stereoselective synthetic methods to access novel chiral derivatives, exploring new biological targets, and applying the scaffold in emerging areas such as chemical biology and targeted drug delivery. The inherent versatility and proven track record of the 3,4-dihydroisoquinolin-1(2H)-one core guarantee its enduring impact on the field.

References

-

Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ResearchGate. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Royal Society of Chemistry. [Link]

-

Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. K.T.H.M. College. [Link]

-

Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one. ResearchGate. [Link]

-

Mild Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via Rh(III)-Catalyzed Tandem C–H-Allylation/N-Alkylation Annulation with 2-Methylidenetrimethylene Carbonate. ACS Publications. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

-

2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - Semantic Scholar. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Discovery and History of Isoquinoline Alkaloids

Abstract

The isoquinoline alkaloids represent a vast and structurally diverse class of natural products, with over 2,500 identified structures to date.[1] Their history is inextricably linked with the development of modern pharmacology and organic chemistry. From the isolation of morphine from opium in the early 19th century, which marked the dawn of alkaloid chemistry, to the intricate total syntheses and biosynthetic pathway elucidations of the 20th and 21st centuries, these compounds have continually spurred scientific innovation. This guide provides a technical overview for researchers, scientists, and drug development professionals, charting the pivotal discoveries, the evolution of analytical and synthetic methodologies, and the enduring impact of isoquinoline alkaloids on medicine. We will explore the journey from crude plant extracts to pure, pharmacologically active agents, detailing the key scientific minds and the groundbreaking experimental work that defined this critical field of natural product chemistry.

Introduction: The Dawn of Alkaloid Chemistry

The Opium Enigma: Early Uses and Observations

For centuries, the latex of the opium poppy (Papaver somniferum) has been utilized for its potent analgesic properties.[2][3] However, the use of crude opium was fraught with peril due to the inability to administer a precise dose, leading to unpredictable and often dangerous outcomes.[2][3][4] The active principles remained a mystery, locked within a complex botanical matrix. This challenge set the stage for a paradigm shift in medicine and chemistry: the quest to isolate and identify the specific compounds responsible for opium's powerful effects.

The Birth of a New Class of Molecules: Sertürner's Triumph with Morphine

The era of modern alkaloid chemistry began with the pioneering work of the German pharmacist Friedrich Wilhelm Adam Sertürner.[5] Between 1803 and 1817, through meticulous and persistent experimentation, Sertürner succeeded in isolating a crystalline substance from opium.[2][5] He named this compound "morphium," after Morpheus, the Greek god of dreams, in honor of its sleep-inducing properties.[5]

Sertürner's work was revolutionary for two primary reasons. First, he had isolated the principium somniferum, the very essence of opium's narcotic power, allowing for the possibility of standardized dosing.[2] Second, and more fundamentally, he had discovered the first "alkaloid"—a plant-derived, nitrogen-containing basic compound.[2] His rigorous investigation, which included self-administration to determine its physiological effects, not only introduced the most potent analgesic known at the time but also established a new field of scientific inquiry.[5][6]

The Golden Age of Isolation: Unveiling the Isoquinoline Family

Sertürner's discovery of morphine opened the floodgates for the isolation of other alkaloids from opium and other plant sources. This period marked a "Golden Age" of natural product chemistry, driven by the desire to uncover new therapeutic agents.

Expanding the Poppy's Secrets: The Discovery of Codeine and Papaverine

Following the isolation of morphine, chemists continued to probe the rich chemical constituents of opium. In 1832, the French chemist Pierre-Jean Robiquet, while refining methods for morphine extraction, isolated another alkaloid: codeine .[7][8][9][10] While less potent than morphine, codeine proved to be a valuable antitussive and analgesic in its own right and is now one of the most widely used opiates globally.[7]

In 1848, Georg Merck, the son of the founder of the Merck corporation, discovered another key opium alkaloid, papaverine .[11][12][13] Structurally and pharmacologically distinct from the morphine-class alkaloids, papaverine lacks analgesic effects and instead functions as a potent smooth muscle relaxant and vasodilator.[11][13][14]

Beyond Opium: The Isolation of Berberine and Hydrastine

The search for alkaloids soon expanded beyond the opium poppy. Berberine , a bright yellow isoquinoline alkaloid, was isolated from various plants, including those of the Berberis genus. It is known for its antimicrobial properties.[1] Similarly, hydrastine was isolated from the goldenseal plant (Hydrastis canadensis). These discoveries demonstrated that the isoquinoline structural motif was a common scaffold for bioactive compounds across the plant kingdom.

Early Methodologies: The Art of Extraction and Crystallization

The foundational techniques of this era relied on the basic chemical properties of alkaloids. The general workflow involved:

-

Sample Preparation : The plant material was dried and ground to increase the surface area for extraction.[15]

-

Liberation of Free Base : The powdered material was treated with an alkali (e.g., ammonia) to convert the acidic alkaloidal salts present in the plant into their free base form.

-

Solvent Extraction : The free bases, being soluble in organic solvents, were then extracted using solvents like ether or chloroform.[16][17]

-

Acidic Extraction : The organic extract was then shaken with an acidic aqueous solution, which protonated the basic alkaloids, causing them to dissolve in the aqueous layer and separating them from neutral and acidic impurities.[16]

-

Purification and Crystallization : The acidic solution was again made alkaline, precipitating the alkaloids. The crude alkaloid mixture was then purified, often through repeated fractional crystallization, to yield the pure compounds.[16]

This classical acid-base extraction chemistry was the cornerstone of alkaloid discovery for over a century.

The Challenge of Structure: From Chemical Degradation to Spectroscopy

Isolating a pure alkaloid was only the first step. The next, and far more formidable, challenge was to determine its molecular structure.

The Herculean Task: Elucidating the Structure of Morphine

The complex, pentacyclic structure of morphine presented a monumental puzzle to chemists for decades.

3.1.1 The Robinson and Schöpf Era of Postulation

In 1925, after years of painstaking chemical degradation studies, Sir Robert Robinson proposed a structure for morphine.[18] This structure, while ultimately proven correct, was a hypothesis based on the chemical fragments produced by breaking the molecule apart. It was a triumph of chemical intuition and deductive reasoning.

3.1.2 The Dawn of Spectroscopic Confirmation

The advent of modern spectroscopic methods revolutionized structural elucidation.[19] Techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided valuable information about the functional groups present in a molecule. However, it was the development of Nuclear Magnetic Resonance (NMR) spectroscopy that became the ultimate tool for determining the complete three-dimensional structure of complex natural products.[20][21] Modern one- and two-dimensional NMR experiments can now be used to elucidate complex structures with less than a milligram of sample.[20]

The Power of Synthesis: Confirming Complex Structures

The definitive proof of a proposed structure has long been its unambiguous total synthesis from simple, known starting materials.[19]

3.2.1 The Landmark Total Synthesis of Morphine by Gates

In 1952, Marshall D. Gates, Jr. and his team achieved the first total synthesis of morphine.[18][22][23][24][25] This monumental achievement, proceeding in 31 steps, unequivocally confirmed the structure proposed by Robinson nearly three decades earlier.[18][22] The Gates synthesis remains a classic example in the field of organic synthesis.[18]

3.2.2 Foundational Reactions: Pictet-Spengler and Bischler-Napieralski

The quest to synthesize isoquinoline alkaloids led to the development of powerful new chemical reactions. Two of the most important are:

-

The Bischler-Napieralski Reaction (1893) : This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline.[26][27][28][29][30] This intermediate can then be oxidized to the corresponding isoquinoline.[27][28] Discovered by August Bischler and Bernard Napieralski, this reaction is a cornerstone for building the isoquinoline core.[26][27][28]

-

The Pictet-Spengler Reaction (1911) : Discovered by Amé Pictet and Theodor Spengler, this reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline.[31][32] This reaction is highly versatile and even occurs in biological systems, catalyzed by enzymes.[32][33]

Nature's Blueprint: The Biosynthetic Pathway

Understanding how plants synthesize these complex molecules is a major focus of biochemical research. The biosynthesis of isoquinoline alkaloids is a testament to the elegance and efficiency of natural enzymatic processes.

The Tyrosine Gateway: The Universal Precursor

The journey to the vast array of isoquinoline alkaloids begins with a single amino acid: L-tyrosine .[1][34][35][36] Through a series of enzymatic transformations, two molecules of tyrosine are converted into the two key building blocks required for the isoquinoline skeleton.[36]

The Central Intermediate: The Journey to (S)-Reticuline

The biosynthesis proceeds through several key steps:

-

A second molecule of tyrosine is converted to 4-hydroxyphenylacetaldehyde (4-HPAA) .[1][37]

-

These two molecules are then condensed in a Pictet-Spengler-type reaction, catalyzed by the enzyme norcoclaurine synthase (NCS) , to form (S)-norcoclaurine .[1] This is the central precursor to all isoquinoline alkaloids.[1]

-

A series of subsequent enzymatic methylations, hydroxylations, and rearrangements leads to the pivotal intermediate, (S)-reticuline .

Branching Pathways to Diversity: From Morphine to Berberine

(S)-Reticuline stands at a critical metabolic crossroads. From this single precursor, enzymatic pathways diverge to create the vast structural diversity of the isoquinoline alkaloids.

-

In the opium poppy, (S)-reticuline is converted to its enantiomer, (R)-reticuline, which then undergoes a complex series of intramolecular cyclizations and modifications to produce the morphinan alkaloids, including morphine and codeine .[1]

-

In other plants, (S)-reticuline is the precursor for other major classes, such as the protoberberine alkaloids (e.g., berberine ) and the benzylisoquinoline alkaloids (e.g., papaverine ).[13][38]

The elucidation of these pathways has been a major achievement of modern biochemistry, involving isotopic labeling studies and the characterization of the enzymes responsible for each step.

Visualizing the Core Biosynthetic Pathway

Caption: General biosynthetic pathway of isoquinoline alkaloids from L-tyrosine.

Modern Frontiers: From Discovery to Drug Development

The field of isoquinoline alkaloid research continues to evolve, driven by technological advancements in separation science, spectroscopy, and synthetic chemistry.